2-(Phenylazo)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2569-57-5 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)diazene |
InChI |
InChI=1S/C11H9N3/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11/h1-9H |
InChI Key |
QWLSHZKQRSNZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2 Phenylazo Pyridine
Established Synthetic Pathways for the Parent 2-(Phenylazo)pyridine Compound
The most widely recognized and established method for the synthesis of the parent this compound compound involves the condensation reaction between 2-aminopyridine (B139424) and nitrosobenzene (B162901). This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and often in a biphasic solvent system or under reflux conditions in a suitable organic solvent like benzene. chemrevlett.com The reaction proceeds via a nucleophilic attack of the amino group of 2-aminopyridine on the nitroso group of nitrosobenzene, followed by dehydration to yield the final azo compound.
Another classical approach to azo compound synthesis is through the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. In the context of this compound, this would involve the diazotization of 2-aminopyridine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyridyl diazonium salt. This reactive intermediate would then be coupled with benzene. However, the condensation method with nitrosobenzene is more commonly cited in the literature for the synthesis of this specific compound.
Targeted Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for a systematic investigation of structure-property relationships. Functional groups can be introduced onto either the pyridine (B92270) or the phenyl moiety, or both, leading to a vast library of compounds with tailored characteristics.
Regioselective Functionalization Approaches on Pyridine and Phenyl Moieties
Regioselective functionalization is crucial for controlling the precise location of substituents on the this compound scaffold.
Functionalization of the Pyridine Ring: Direct functionalization of the pyridine ring in this compound can be challenging due to the directing effects of the azo group and the pyridine nitrogen. However, substituted 2-aminopyridines can be used as starting materials to introduce functionalities at specific positions. For instance, the synthesis of 5-methyl-2-(phenylazo)pyridine is achieved by condensing 6-amino-3-methylpyridine with nitrosobenzene. chemrevlett.com Similarly, using other commercially available substituted 2-aminopyridines allows for the introduction of a variety of functional groups at different positions of the pyridine ring.
Functionalization of the Phenyl Ring: One notable example of regioselective functionalization on the phenyl ring is the amination of coordinated this compound. When this compound is coordinated to a ruthenium center, the phenyl ring can undergo regioselective amination, leading to the formation of 2-[(4-(arylamino)phenyl)azo]pyridine complexes. This demonstrates how metal coordination can activate and direct the functionalization of the phenyl ring. Palladium-catalyzed C-H functionalization reactions are also a powerful tool for the direct introduction of various substituents onto aromatic rings, and such methods could potentially be applied to the phenyl ring of this compound.
Impact of Steric and Electronic Modulations on Derivative Properties
The introduction of substituents with varying steric bulk and electronic properties (electron-donating or electron-withdrawing) can significantly alter the physicochemical properties of this compound derivatives.
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) on either the pyridine or phenyl ring increase the electron density of the π-system, which can affect the compound's absorption spectrum (leading to a bathochromic or red shift) and its basicity. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density, potentially causing a hypsochromic (blue) shift in the absorption spectrum and altering the redox potentials of the molecule. These electronic modifications are crucial for tuning the compound's properties for applications such as in dye-sensitized solar cells or as redox-active ligands.
Steric Effects: The introduction of bulky substituents near the coordinating nitrogen atoms (the pyridine nitrogen and one of the azo nitrogens) can impose steric hindrance. This can influence the geometry of the resulting metal complexes, affecting their stability, reactivity, and photophysical properties. For example, bulky groups can prevent the planar arrangement of the ligand upon coordination, leading to distorted geometries that can have unique catalytic or electronic properties.
The following table provides a conceptual overview of the expected impact of different substituents on the properties of this compound derivatives.
| Substituent Type | Position | Expected Impact on Properties |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Pyridine or Phenyl Ring | Increased electron density, potential red shift in absorption spectrum, increased basicity. |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Pyridine or Phenyl Ring | Decreased electron density, potential blue shift in absorption spectrum, altered redox potentials. |
| Sterically Bulky (e.g., -C(CH₃)₃) | Near coordination sites | Can lead to distorted geometries in metal complexes, influencing stability and reactivity. |
Sustainable and Green Chemistry Considerations in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for azo compounds, which can be extended to the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The application of microwave-assisted synthesis to the condensation of substituted 2-aminopyridines with nitrosobenzenes could offer a more energy-efficient and rapid route to this compound derivatives.
Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a key aspect of green chemistry. Solvent-free or solid-state reactions, often facilitated by grinding or ball-milling, can reduce waste and environmental impact. Exploring the feasibility of the condensation reaction for this compound synthesis under solvent-free conditions would be a significant step towards a greener process.
Photocatalytic Synthesis: Visible-light photocatalysis is a rapidly growing field in organic synthesis, offering mild and sustainable reaction conditions. The photocatalytic synthesis of azo compounds from anilines or nitroaromatics has been reported. mdpi.com Investigating the potential for a visible-light-mediated synthesis of this compound could provide a novel and environmentally friendly alternative to traditional methods.
The adoption of these green chemistry approaches can lead to more sustainable and efficient manufacturing processes for this important class of compounds, minimizing waste and energy consumption.
Coordination Chemistry of 2 Phenylazo Pyridine
Ligand Characteristics and Coordination Modes of 2-(Phenylazo)pyridine
This compound is an asymmetrical bidentate ligand that coordinates to metal centers through two nitrogen atoms, exhibiting distinct electronic features that influence the properties of its complexes.
Bidentate N,N'-Donor Chelation and Five-Membered Chelate Ring Formation
The primary coordination mode of this compound involves acting as a bidentate N,N'-donor ligand. It utilizes the nitrogen atom of the pyridine (B92270) ring and the azo nitrogen atom that is further from the phenyl ring to chelate to a metal center. This chelation results in the formation of a highly stable five-membered chelate ring.
Non-Innocent Ligand Behavior and Ligand-Based Redox Activity
A key feature of this compound is its character as a "non-innocent" ligand. This means the ligand can actively participate in the redox chemistry of the complex, and its own oxidation state can be ambiguous. The azo (-N=N-) functional group is redox-active and can accept electrons, leading to ligand-based redox processes.
This behavior has been particularly well-documented in nickel(II) complexes. Depending on the synthetic conditions and the metal precursor used, 2-(arylazo)pyridine ligands can bind to the nickel(II) center either as a neutral molecule or as a reduced anion radical. acs.orgresearchgate.net This ligand-centered redox activity means that electron transfer can occur to and from the ligand's molecular orbitals, not just the metal's d-orbitals. This creates a redox series that is entirely ligand-based, without changing the formal oxidation state of the metal ion. acs.org
This non-innocent character is also observed in complexes with other metals like cobalt and iron, where the highly delocalized metal-ligand hybrid molecular orbitals facilitate electronic communication between the metal center and the ligand. bohrium.commdpi.com This property is crucial as it can influence the catalytic activity and electronic properties of the complexes.
Synthetic Strategies for this compound Metal Complexes
The synthesis of metal complexes with this compound can be tailored to produce a variety of structures with different stoichiometries and properties.
Synthesis of Homoleptic and Heteroleptic Complexes
Metal complexes of this compound can be broadly classified into two categories: homoleptic and heteroleptic.
Homoleptic complexes are those in which the central metal atom is coordinated to only one type of ligand. A typical example is a tris-chelate complex such as [M(azpy)3]n+, where three this compound ligands surround the metal center.
Heteroleptic complexes contain more than one type of ligand bound to the central metal atom. Common examples include complexes of the type [M(azpy)2X2], where 'X' can be a halide (e.g., Cl-, Br-) or another monodentate ligand. acs.org
The synthesis of these complexes often involves the direct reaction of a metal salt precursor with the this compound ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be adjusted to favor the formation of either homoleptic or heteroleptic species. For example, reacting a metal halide with two equivalents of the ligand often yields heteroleptic [M(azpy)2X2] complexes.
Exploration of Varied Metal Centers (e.g., Ruthenium, Osmium, Iron, Nickel, Zinc, Copper, Cobalt, Molybdenum, Tungsten, Gold, Lanthanides)
The versatility of this compound as a ligand is demonstrated by its ability to form stable complexes with a wide range of metal ions from across the periodic table.
| Metal Center | Example Complex Formula | Notes |
| Ruthenium (Ru) | [Ru(azpy)2Cl2], [Ru(azpy)3]2+ | Extensively studied, known for its rich isomerism and potential cytotoxic activity. acs.orguu.nlacs.orgresearchgate.net |
| Osmium (Os) | [Os(pap)2Br2], [Os(PPh3)2(pap)Br2] | Osmium(II) complexes have been synthesized and characterized, showing strong metal-ligand interactions and redox activity. core.ac.ukresearchgate.netrsc.orgntu.edu.twdntb.gov.ua |
| Iron (Fe) | Fe(CO)3(azpy), Fe2(CO)2(azpy)3 | Iron carbonyl complexes have been prepared, with some showing unusual bridging coordination modes of the azpy ligand. mdpi.comacs.orgacs.orgrsc.org |
| Nickel (Ni) | [Ni(L)2] (where L is an azpy derivative) | Known for exhibiting clear ligand-centered redox behavior, where the azpy ligand can act as a neutral or radical anion. acs.orgresearchgate.net |
| Copper (Cu) | [Cu(azpy)2]+, [Cu(azpy)2]2+ | Both Copper(I) and Copper(II) complexes have been synthesized, showing a high redox potential due to strong metal-to-ligand back-bonding. acs.orgnih.govijcrcps.com |
| Cobalt (Co) | [Co(L)2]+ (where L is an azpy derivative) | Complexes have been synthesized and studied for their redox and magnetic properties. bohrium.comresearchgate.netacs.orgrsc.org |
| Molybdenum (Mo) | cis-Mo(CO)2(azpy)2, Mo(azpy)3 | Zerovalent molybdenum complexes, including homoleptic tris-chelate species, have been successfully synthesized. acs.orgsemanticscholar.orgmdpi.comchemrxiv.org |
| Tungsten (W) | cis-W(CO)2(azpy)2, W(azpy)3 | Similar to molybdenum, zerovalent tungsten complexes with this compound have been prepared and are noted for their stability. acs.orgnih.govnih.govresearchgate.net |
| Lanthanides (Ln) | [Ln(L)2(NO3)3] (L = similar N,N'-donor) | While specific complexes with this compound are less common, lanthanides readily form complexes with similar bidentate N-donor ligands, suggesting potential for azpy coordination. researchgate.netias.ac.innih.gov |
The synthesis and characterization of complexes with other metals like Zinc and Gold are also plausible given the ligand's strong chelating ability.
Isomerism and Stereochemical Aspects in this compound Metal Complexes
The asymmetrical nature of the this compound ligand leads to the formation of various geometric isomers in its octahedral complexes, which can have distinct physical and chemical properties.
For heteroleptic bis-chelate complexes with the general formula [M(azpy)2X2], several isomers are possible. The most common are the cis and trans isomers with respect to the arrangement of the 'X' ligands. For [Ru(azpy)2Cl2], three isomers are commonly isolated and characterized:
α-isomer : The two pyridine nitrogens are trans to each other, while the two azo nitrogens and the two chloro ligands are mutually cis.
β-isomer : All three pairs of coordinating atoms (Npy, Nazo, and Cl) are cis to each other.
γ-isomer : The two chloro ligands are trans to each other, while the nitrogen donors are cis. uu.nl
For homoleptic tris-chelate complexes of the type [M(azpy)3]n+, two geometric isomers can exist:
facial (fac) isomer : The three pyridine nitrogen atoms (and likewise the three azo nitrogens) are positioned on one face of the octahedron, at the corners of a triangle.
meridional (mer) isomer : The three identical donor atoms are arranged in a plane that bisects the octahedron. nih.govrsc.orgbohrium.com
Statistically, the formation of the mer isomer is often favored over the fac isomer. nih.gov However, the actual isomeric ratio can be influenced by factors like solvent, temperature, and the presence of specific counter-ions. nih.govbohrium.com The separation and characterization of these isomers are often challenging but crucial, as their properties can differ significantly. Furthermore, these chiral tris-chelate complexes can exist as a pair of enantiomers, designated as Δ and Λ.
Analysis of Geometric Isomers (e.g., cis-trans configurations)
In octahedral complexes of the type [M(azpy)₂X₂], where M is a metal ion and X is a monodentate ligand, the two this compound ligands can arrange themselves in either a cis or a trans configuration. In the cis isomer, the two X ligands are adjacent to each other, occupying positions with a 90° angle relative to the central metal atom. In the trans isomer, the two X ligands are positioned on opposite sides of the metal ion, with a 180° angle between them. csbsju.edulibretexts.org
The formation of a particular isomer can be influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. For example, in ruthenium(II) chemistry, both cis and trans isomers of [Ru(azpy)₂Cl₂] have been synthesized and characterized. The cis isomer of a related complex, cis-Bis(5-chloro-2-(phenylazo)pyridine)-dichlororuthenium(II), has been structurally characterized by X-ray crystallography, revealing a distorted octahedral geometry around the ruthenium center. acs.org In this complex, the two chloride ligands are in a cis arrangement, while the two pyridine nitrogen atoms are trans to each other, and the two azo nitrogen atoms are also in a cis configuration. acs.org
The differentiation between cis and trans isomers is typically achieved through spectroscopic techniques and X-ray crystallography. For instance, in the infrared spectra of molybdenum carbonyl complexes, cis-Mo(CO)₄L₂ complexes (where L is a phosphine (B1218219) ligand) show four characteristic carbonyl stretching bands, whereas the more symmetrical trans isomers exhibit only one strong band. ed.gov Similar principles can be applied to distinguish between geometric isomers of this compound complexes.
The table below summarizes key structural parameters for a representative cis complex of a this compound derivative, illustrating the typical coordination environment.
| Complex | Metal-Ligand Bond | Bond Length (Å) | Ligand-Metal-Ligand Angle (°) |
|---|---|---|---|
| cis-[Ru(Clazpy)₂Cl₂]¹ | Ru-Cl | 2.403(1) | Cl-Ru-Cl: 87.95(3) |
| Ru-N(pyridine) | 2.037(2) | N(pyridine)-Ru-N(pyridine): 176.09(9) | |
| Ru-N(azo) | 1.973(2) | N(azo)-Ru-N(azo): 90.35(9) | |
| - | - | N(pyridine)-Ru-N(azo): 78.80(8) (chelate angle) |
¹ Data for cis-Bis(5-chloro-2-(phenylazo)pyridine)-dichlororuthenium(II). acs.org
Isomerization between cis and trans forms can sometimes be induced by external stimuli such as heat or light. For instance, the light-induced trans-to-cis isomerization of the this compound ligand itself is a key step in certain photochemical reactions. acs.org While the free ligand can undergo photoisomerization, the isomerization of the entire complex is a more complex process that depends on the lability of the metal-ligand bonds.
Chirality and Diastereoisomerism in Metal Complexes
When two or more bidentate ligands like this compound coordinate to an octahedral metal center, the resulting complex can be chiral, meaning it is non-superimposable on its mirror image. libretexts.orglibretexts.org For a complex of the type [M(azpy)₂X₂] with a cis configuration of the X ligands, the arrangement of the two chelating azpy ligands around the metal center can create two enantiomers, designated as Δ (delta) and Λ (lambda). researchgate.net These enantiomers are like a left-handed and a right-handed propeller, respectively. libretexts.org
A specific example is the complex α-[Ru(azpy)₂(NO₃)₂], where the ruthenium atom acts as a chiral center. acs.org The "α" designation indicates a specific geometric isomer where the pairs of coordinating nitrate (B79036) oxygens, pyridine nitrogens, and azo nitrogens are cis, trans, and cis, respectively. acs.org This arrangement results in a chiral molecule with two possible enantiomeric forms.
Diastereoisomers can arise when a chiral metal complex interacts with another chiral molecule. Diastereoisomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. A notable example is the interaction of the chiral α-[Ru(azpy)₂]²⁺ moiety with the chiral sugar in the nucleoside guanosine. When α-[Ru(azpy)₂(H₂O)₂]²⁺ reacts with guanosine, two diastereoisomers of the resulting adduct, [Ru(azpy)₂(guo)(H₂O)]²⁺, are formed. acs.org These diastereoisomers can be identified and characterized using techniques like 2D NOESY NMR spectroscopy. acs.org The formation of diastereoisomers is a critical aspect in the study of the interaction of these metal complexes with biological macromolecules like DNA.
The table below outlines the types of stereoisomers that can be formed in octahedral complexes of this compound.
| Complex Type | Isomerism | Description | Example |
|---|---|---|---|
| cis-[M(azpy)₂X₂] | Enantiomers (Chirality) | Non-superimposable mirror images (Δ and Λ isomers) arising from the helical arrangement of the two bidentate ligands. | Δ-cis-[Ru(azpy)₂Cl₂] and Λ-cis-[Ru(azpy)₂Cl₂] |
| Diastereoisomers | Formed when a chiral complex (e.g., a pure enantiomer) reacts with another chiral molecule. | Reaction of Δ-cis-[Ru(azpy)₂(H₂O)₂]²⁺ with D-guanosine would produce a diastereomer of the product from the reaction with L-guanosine. | |
| trans-[M(azpy)₂X₂] | Achiral | This geometric isomer possesses a plane of symmetry and is therefore not chiral. | trans-[Ru(azpy)₂Cl₂] |
The study of chirality and diastereoisomerism in this compound metal complexes is crucial for understanding their reactivity, particularly in biological systems where stereospecific interactions are common.
Ligand Exchange and Substitution Reactions of Coordinated this compound
In the context of this compound complexes, substitution reactions more commonly involve the replacement of other, more labile ligands in the coordination sphere, rather than the displacement of the strongly bound bidentate azpy ligand itself. For example, in complexes of the type [M(azpy)₂X₂], the monodentate ligands (X) are typically more susceptible to substitution.
Research has shown that in the complex [Os(PPh₃)₂(pap)Br₂] (where pap is this compound), the two bromide ligands can be readily replaced by a variety of bidentate anionic ligands such as quinolin-8-olate, picolinate, oxalate, 1-nitroso-2-naphtholate, and acetylacetonate. core.ac.uk These reactions proceed under mild conditions and lead to the formation of new complexes of the type [Os(PPh₃)₂(pap)(L)]⁺, where L is the new bidentate ligand. core.ac.uk The robust nature of the Os-azpy and Os-PPh₃ linkages ensures that the original [Os(PPh₃)₂(pap)] fragment remains intact during these transformations.
The reactivity of the coordinated ligands can also be influenced by the metal center. For instance, the binding of α-[Ru(azpy)₂]²⁺ to the DNA model base 9-ethylguanine (B105967) (9egua) results in monofunctional adducts where a labile ligand on the ruthenium center has been substituted by the guanine (B1146940) derivative. acs.org
While the this compound ligand itself is generally a stable component of the coordination sphere due to the chelate effect, its dissociation can occur under certain conditions, such as in the presence of a very strong competing ligand or under harsh reaction conditions that might lead to the decomposition of the complex. However, in most synthetic applications and reactivity studies, the [M(azpy)] core is treated as a stable platform upon which further chemical transformations can be performed.
The table below provides examples of ligand substitution reactions in a this compound complex.
| Starting Complex | Reagent | Product Complex | Substituted Ligand(s) |
|---|---|---|---|
| [Os(PPh₃)₂(pap)Br₂] | Acetylacetone (Hacac) | [Os(PPh₃)₂(pap)(acac)]⁺ | Two Br⁻ ligands |
| [Os(PPh₃)₂(pap)Br₂] | Quinoline-8-ol (Hq) | [Os(PPh₃)₂(pap)(q)]⁺ | Two Br⁻ ligands |
| [Os(PPh₃)₂(pap)Br₂] | Picolinic acid (Hpic) | [Os(PPh₃)₂(pap)(pic)]⁺ | Two Br⁻ ligands |
| α-[Ru(azpy)₂(NO₃)₂] | 9-ethylguanine (9egua) in the presence of Cl⁻ | α-[Ru(azpy)₂(9egua)Cl]⁺ | Two NO₃⁻ ligands |
Data sourced from references acs.org and core.ac.uk.
These substitution reactions are fundamental to the development of new this compound-based complexes with tailored properties for applications in areas such as catalysis, materials science, and medicinal chemistry.
Spectroscopic and Structural Elucidation of 2 Phenylazo Pyridine and Its Metal Complexes
X-ray Crystallography for Molecular and Supramolecular Structure Determination
Precise Bond Lengths and Angles Analysis (e.g., N=N bond elongation)
The N=N bond length in the free 2-(phenylazo)pyridine ligand is a key indicator of its electronic state. In the protonated form, papH, the N-N bond length is 1.258(5) Å, confirming its double bond character. niscpr.res.inresearchgate.net Upon coordination to a metal center, this bond length is often elongated. This elongation is a direct consequence of the strong π-acceptor nature of the pap ligand, which leads to significant metal-to-ligand back-bonding (dπ-pπ* interactions). niscpr.res.inresearchgate.net The extent of this elongation can vary depending on the metal and its oxidation state.
For instance, in cobalt complexes, the N=N bond lengths are observed to be in the range of 1.313(3) to 1.337(5) Å, which is approximately 0.05 Å longer than in the neutral ligand. maynoothuniversity.ie Similarly, in a ruthenium(II) complex, cis-Bis(5-chloro-2-(phenylazo)pyridine)dichlororuthenium(II), the N=N distance is 1.283(2) Å. researchgate.net This lengthening of the N=N bond upon coordination is a well-documented phenomenon and provides direct evidence for the transfer of electron density from the metal's d-orbitals to the π* orbitals of the azo group. maynoothuniversity.iersc.org
The coordination of this compound to a metal center also influences other bond lengths and angles within the ligand framework. For example, in a manganese(II) complex, significant ligand backbone conjugation results in the shortening of C-N bond distances. rsc.org The coordination geometry around the metal center is also a critical aspect revealed by X-ray crystallography. For example, in an osmium complex, [Os(PPh3)2(pap)(acac)]ClO4, the osmium atom is in a distorted octahedral environment. core.ac.uk In a series of cobalt complexes, the coordination geometry can vary from octahedral to trigonal-bipyramidal, and even tetrahedral in the case of monodentate ligand coordination. maynoothuniversity.ie
| Compound | N=N Bond Length (Å) | Metal-N(azo) (Å) | Metal-N(py) (Å) | Reference |
| papH | 1.258(5) | - | - | niscpr.res.inresearchgate.net |
| [Co(La)Cl2] | 1.317(2) | 1.983(2) | 2.126(2) | maynoothuniversity.ie |
| [Co(Lb)Cl2] | 1.313(3) | 1.986(2) | 2.138(2) | maynoothuniversity.ie |
| [Co(Lc)Me] | 1.330(5) - 1.337(5) | 1.933(4) - 1.940(4) | 2.051(4) - 2.053(4) | maynoothuniversity.ie |
| [Ru(Clazpy)2Cl2] | 1.283(2) | 1.973(2) | 2.037(2) | researchgate.net |
| [Mn(L¹)₂] | Lengthened | ~1.89 | ~2.00 | rsc.org |
Note: La, Lb, and Lc are substituted 2-(arylazo)pyridine ligands as defined in the source. maynoothuniversity.ie Clazpy is 5-chloro-2-(phenylazo)pyridine. researchgate.net L¹ is an N-aryl-2-pyridylazophenylamine ligand. rsc.org
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. In the crystal structure of cis-Bis(5-chloro-2-(phenylazo)pyridine)dichlororuthenium(II), intermolecular interactions between a chlorine atom and hydrogen atoms of adjacent molecules, with distances of 2.815(1) Å and 2.811(1) Å, are effective in the molecular packing. researchgate.net In some iron(II) complexes with related polypyridyl ligands, π-π interactions are the dominant forces in the crystal packing, forming one-dimensional chains. acs.org The study of these interactions is crucial for understanding the supramolecular architecture and can influence the physical properties of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound and its complexes, ¹H and ¹³C NMR are routinely used to characterize their structures, while advanced 2D NMR techniques can provide more detailed information about connectivity and spatial relationships.
¹H NMR Spectral Analysis and Chemical Shift Perturbations upon Coordination
The ¹H NMR spectrum of free this compound exhibits characteristic signals for the protons of the phenyl and pyridine (B92270) rings. Upon coordination to a metal, the chemical shifts of these protons can be significantly perturbed. unipa.itnih.gov These perturbations arise from changes in the electronic environment of the ligand due to coordination, including inductive effects, magnetic anisotropy of the metal center, and in the case of paramagnetic complexes, hyperfine interactions.
In diamagnetic complexes, the coordination to an electron-withdrawing metal center generally leads to a downfield shift (deshielding) of the ligand proton signals. unipa.it The magnitude of this shift can provide information about the strength of the metal-ligand bond. For paramagnetic complexes, the shifts can be much larger and can be either upfield or downfield, providing detailed information about the electronic structure and magnetic properties of the complex. nsf.gov For example, in oxoiron(IV) complexes containing pyridine ligands, the ¹H NMR shifts of the pyridine protons are strongly dependent on their orientation relative to the Fe=O unit, with differences as large as 50 ppm. nsf.gov
¹³C NMR Spectroscopic Investigations
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. savemyexams.com Similar to ¹H NMR, the chemical shifts of the carbon atoms in this compound are affected by coordination to a metal. The changes in ¹³C chemical shifts can provide complementary information to ¹H NMR about the electronic effects of coordination. For instance, in the ¹³C NMR spectrum of the protonated ligand papH, the signals for the carbon atoms are well-resolved and can be assigned based on their chemical environment. niscpr.res.in The coordination to a metal center typically results in a shift of these signals, which can be correlated with the extent of π-back-bonding. researchgate.net
| Compound | Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) | Reference |
| papH | 10-H | 7.66 (t) | - | - | niscpr.res.in |
| 3-H | 8.08 (d) | - | - | niscpr.res.in | |
| 4-H | 8.13 (d) | - | - | niscpr.res.in | |
| 5-H | 8.22 (t) | - | - | niscpr.res.in | |
| 6-H | 8.92 (d) | - | - | niscpr.res.in | |
| [Cu(tpy)(POP)][PF6] | - | - | CC1 | 158.2 | rsc.org |
| - | - | CB2 | 155.7 | rsc.org | |
| - | - | CA2 | 154.7 | rsc.org | |
| - | - | CA6 | 149.9 | rsc.org |
Note: t = triplet, d = doublet. Chemical shifts for papH were recorded in CDCl₃. niscpr.res.in Chemical shifts for [Cu(tpy)(POP)][PF6] were recorded in CD₂Cl₂. rsc.org
Advanced 2D NMR Techniques (e.g., NOESY) for Structural and Conformational Studies
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide more detailed structural information by revealing correlations between different nuclei. mnstate.eduslideshare.net COSY spectra show through-bond J-coupling correlations, which helps in assigning proton signals within the same spin system.
NOESY is particularly useful for determining the spatial proximity of protons. uic.edu It detects through-space interactions (the Nuclear Overhauser Effect) between protons that are close to each other, typically within 5 Å. This information is invaluable for determining the conformation of the ligand in solution and for establishing the stereochemistry of the metal complex. For example, NOESY can be used to distinguish between different isomers of a complex or to study the dynamics of ligand exchange. rsc.org In the study of sterically hindered (imino)pyridine ligands, 2D-EXSY (Exchange Spectroscopy), a variant of NOESY, was used to verify the interconversion between two rapidly equilibrating isomers in solution. rsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of this compound and its metal complexes.
The IR and Raman spectra of this compound are characterized by distinct vibrational modes associated with its constituent azo (–N=N–) and pyridine functional groups. The uncoordinated, or "free," this compound ligand typically exhibits a characteristic azo stretching frequency, ν(N=N), in its IR spectrum. For instance, in a study of cobalt and nickel complexes, the uncoordinated ligand HL¹ (2-[3-(pyridylamino)phenylazo]pyridine) showed this band at 1460 cm⁻¹. niscpr.res.in Another investigation on cis- and trans-[RuCl₂(azpy)(CO)₂] reported the ν(N=N) for the free azpy ligand at 1380 cm⁻¹. nih.gov
Upon coordination to a metal center, the frequency of the azo stretch is a sensitive indicator of the extent of π-backbonding from the metal to the ligand. A decrease in the ν(N=N) frequency upon complexation suggests a weakening of the N=N bond due to the population of the azo group's π* orbitals by metal d-electrons. This shift is a hallmark of the ligand acting as a strong π-acceptor. niscpr.res.inpsu.ac.th For example, in cobalt and nickel complexes of a derivative of this compound, the ν(N=N) of the coordinated ligand was observed in the range of 1580-1585 cm⁻¹. niscpr.res.in Similarly, in Ni(II) and Zn(II) complexes with 5-chloro-2-(phenylazo)pyridine, the N=N stretching frequencies in the complexes were found around 1344–1379 cm⁻¹, compared to 1364 cm⁻¹ in the free ligand. thaiscience.info
The vibrational modes of the pyridine ring are also affected by coordination. The C=N stretching frequency, ν(C=N), of the pyridine ring is often observed to shift upon complexation, providing further evidence of the ligand's coordination to the metal ion through the pyridine nitrogen. In the aforementioned cobalt and nickel complexes, the ν(C=N) appeared in the 1580-1585 cm⁻¹ range. niscpr.res.in In the perchlorate (B79767) salt of protonated this compound, papH, the ν(C=N) was found at 1582 cm⁻¹. niscpr.res.in
| Compound/Complex | ν(N=N) (cm⁻¹) | ν(C=N) (cm⁻¹) | Source |
| 2-[3-(pyridylamino)phenylazo]pyridine (HL¹) | 1460 | - | niscpr.res.in |
| [Co(L¹)₂]ClO₄ | 1580-1585 | 1580-1585 | niscpr.res.in |
| [Ni(L¹)₂] | 1580-1585 | 1580-1585 | niscpr.res.in |
| 5-chloro-2-(phenylazo)pyridine (Clazpy) | 1364 | - | thaiscience.info |
| [Ni(Clazpy)₂(NCS)₂] | 1344-1379 | - | thaiscience.info |
| [Zn(Clazpy)₂(NCS)₂] | 1344-1379 | - | thaiscience.info |
| papH | 1421 | 1582 | niscpr.res.in |
| cis-[RuCl₂(azpy)(CO)₂] | 1380 | - | nih.gov |
The direct evidence of coordination is often found in the far-infrared region of the spectrum, where metal-ligand stretching vibrations (ν(M-N)) occur. These bands are typically weak and appear at low frequencies. The observation of these ν(M-N) bands, corresponding to the vibrations of the newly formed bonds between the metal and the nitrogen atoms of the pyridine ring and the azo group, confirms the coordination of the this compound ligand. thaiscience.infomdpi.com The specific frequencies of these vibrations can provide information about the strength of the metal-ligand bond.
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy is instrumental in probing the electronic structure of this compound complexes, particularly in identifying charge transfer transitions.
A prominent feature in the electronic spectra of many transition metal complexes of this compound is the presence of intense absorption bands in the visible region. These bands are generally assigned to metal-to-ligand charge transfer (MLCT) transitions. scirp.orgrsc.orgrsc.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a low-lying π* orbital of the this compound ligand. The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.
For instance, ruthenium(II) complexes of this compound derivatives often exhibit MLCT bands at wavelengths greater than 500 nm. scirp.org In complexes of the type [Fe(Clazpy)₂(NCS)₂], an MLCT band was observed at 714 nm. thaiscience.info Similarly, cis- and trans-[RuCl₂(azpy)(CO)₂] complexes show MLCT transitions from the Ru(dπ) orbital to the azo(π) orbital around 500 nm. nih.gov The presence of these low-energy MLCT bands is a direct consequence of the strong π-accepting character of the this compound ligand, which stabilizes the π orbitals involved in the transition.
In addition to MLCT bands, the UV-Vis spectra of this compound and its complexes also display absorptions at higher energies (in the UV region), which are attributed to ligand-centered (LC) electronic transitions. These transitions are typically of the π → π* type and are localized on the this compound ligand itself. thaiscience.infoscirp.org For example, in the [Fe(Clazpy)₂(NCS)₂] complex, the band at 346 nm is assigned to an intraligand (π → π*) transition. thaiscience.info Similarly, the protonated ligand papH shows intense absorptions at 320 nm and 230 nm, which are characteristic of LC transitions. niscpr.res.in
| Compound/Complex | MLCT λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | LC λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | Solvent | Source |
| [Fe(Clazpy)₂(NCS)₂] | 714 (~10⁴) | 346 (~3x10⁴) | Dichloromethane (B109758) | thaiscience.info |
| [Zn(Clazpy)₂(NCS)₂] | 450-460 (weak) | 338 | Dichloromethane | thaiscience.info |
| cis-[RuCl₂(azpy)(CO)₂] | 471 (2500) | 363 (13500) | Dichloromethane | nih.gov |
| [Co(L¹)₂]ClO₄ | - | 314 (44220) | Acetonitrile | niscpr.res.in |
| papH | - | 320 (32100), 230 (21500) | Acetonitrile | niscpr.res.in |
Electrochemical Characterization Techniques
The electrochemical behavior of this compound (pap) and its metal complexes is a critical aspect of their characterization, providing valuable insights into their electronic structure, redox properties, and potential applications in areas such as catalysis and materials science. Techniques like cyclic voltammetry are instrumental in determining redox potentials and understanding the electron transfer processes involving both the metal center and the ligand framework.
The this compound ligand itself is redox-active, typically exhibiting one or more reduction waves corresponding to the sequential addition of electrons to the azo (-N=N-) group. When coordinated to a metal center, the resulting complex displays a richer electrochemical profile, often featuring both metal-centered and ligand-centered redox processes.
For instance, in osmium complexes with this compound, the lowest potential anodic response is generally assigned to the Os(II)/Os(III) couple. rsc.org In a series of osmium(II) complexes, this oxidation potential was observed near 0.45 V versus a saturated calomel (B162337) electrode (SCE). rsc.org Similarly, the cyclic voltammogram of [Os(PPh₃)₂(pap)Br₂] in dichloromethane shows a reversible oxidation at 0.49 V (vs. SCE), attributed to the Os(II)/Os(III) couple, along with two quasi-reversible reductions at -1.03 V and -1.40 V, which are ligand-based. core.ac.uk
In the case of cobalt and nickel complexes with a related ligand, 2-[3-(pyridylamino)phenylazo]pyridine, cyclic voltammetry reveals distinct metal-centered redox events. A cobalt(III) complex displays a reversible Co(III)/Co(II) reduction at -0.24 V, while a nickel(II) complex shows a Ni(II)/Ni(III) oxidation at 0.57 V. niscpr.res.in Both complexes also exhibit multiple ligand-based reduction waves at more negative potentials. niscpr.res.in
Ruthenium and osmium complexes containing this compound and a bridging 2,2'-biimidazole (B1206591) ligand have also been studied. psu.edu Mononuclear ruthenium complexes undergo irreversible oxidation at 1.70 V, while the corresponding osmium complexes oxidize at a lower potential of 1.52 V. psu.edu The dinuclear complexes of both metals show two successive one-electron oxidations centered at the metal ions. psu.edu
The redox potentials of these complexes can be tuned by modifying the ligand structure. For example, in a series of ruthenium(II) complexes with substituted phenylazo-(2-(phenylthio))phenylmethine ancillary ligands, a quasi-reversible Ru(II)/Ru(III) oxidation couple was observed around 1.35 V. researchgate.net
The dicationic complex CpCo(azpy)(CH₃CN)₂ (where azpy is phenylazopyridine) exhibits a remarkable reversible two-electron reduction at a mild potential of -0.16 V versus Fc⁰/⁺. nih.gov This is in contrast to analogous bipyridine and pyrazolylpyridine complexes which show two separate one-electron reductions at much more negative potentials. nih.gov
The following table summarizes the key redox potential data for various this compound metal complexes:
| Complex | Redox Process | E½ (V vs. SCE) or (V vs. Fc⁰/⁺) | Reversibility | Reference |
| [Co(L¹)₂]⁺ (L¹ = 2-[3-(pyridylamino)phenylazo]pyridine) | Co(III)/Co(II) | -0.24 | Reversible | niscpr.res.in |
| [Ni(L¹)₂] | Ni(II)/Ni(III) | 0.57 | Reversible | niscpr.res.in |
| [Ru(pap)₂(H₂biim)]²⁺ | Ru Oxidation | 1.70 | Irreversible | psu.edu |
| [Os(pap)₂(H₂biim)]²⁺ | Os Oxidation | 1.52 | Irreversible | psu.edu |
| [Os(HL)(L)Br] (HL = 2-[(arylamino)phenylazo]pyridine) | Os(II)/Os(III) | ~0.45 | - | rsc.org |
| [Os(L)(pap)Br] | Os(II)/Os(III) | ~0.45 | - | rsc.org |
| [Os(PPh₃)₂(pap)Br₂] | Os(II)/Os(III) | 0.49 | Reversible | core.ac.uk |
| [Os(PPh₃)₂(pap)Br₂] | Ligand Reduction 1 | -1.03 | Quasi-reversible | core.ac.uk |
| [Os(PPh₃)₂(pap)Br₂] | Ligand Reduction 2 | -1.40 | Quasi-reversible | core.ac.uk |
| trans-[RuII(bpy)(L)(Cl)₂] type complexes | Ru(II)/Ru(III) | ~1.35 | Quasi-reversible | researchgate.net |
| [CpCo(azpy)(CH₃CN)]²⁺ | Co(III)/Co(I) | -0.16 (vs. Fc⁰/⁺) | Reversible (2e⁻) | nih.gov |
The kinetics and mechanisms of electron transfer in this compound complexes are crucial for understanding their reactivity. Cyclic voltammetry can provide initial insights into the electron transfer rates through the separation of peak potentials (ΔEp). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible kinetics, indicating slower electron transfer rates.
The electron transfer processes in these complexes can be either metal-centered or ligand-centered. In many cases, the highest occupied molecular orbital (HOMO) is predominantly metal-based, while the lowest unoccupied molecular orbital (LUMO) is located on the π-accepting this compound ligand. mdpi.com This leads to metal-to-ligand charge transfer (MLCT) transitions upon excitation and influences the electrochemical behavior.
The non-innocent character of the this compound ligand plays a significant role in the electron transfer mechanisms. mdpi.com The azo group can accept electrons, leading to the formation of ligand-based radical anions. This redox activity of the ligand can be coupled with the redox changes at the metal center, leading to complex multi-electron transfer processes. For instance, the dicationic cobalt complex [CpCo(azpy)(CH₃CN)]²⁺ undergoes a concerted two-electron reduction. nih.gov This is attributed to the effective overlap between the metal d-orbitals and the low-energy azo π* orbitals in the intermediate redox state, which, along with structural reorganization, stabilizes the doubly reduced species. nih.gov
In dinuclear ruthenium and osmium complexes bridged by biimidazole, the separation between the two metal-centered oxidation waves provides information about the electronic communication between the metal centers. psu.edu The observed separations of 0.26 V for the ruthenium complex and 0.24 V for the osmium complex indicate a degree of interaction between the two redox-active metal ions. psu.edu
The electron transfer can also be influenced by the surrounding ligands. In a study of di-iron complexes, the use of a 2-imino-pyridine ligand, structurally similar to 2-phenylazo-pyridine, acted as an electron reservoir, influencing the redox behavior of the complex. mdpi.com
The kinetics of electron transfer can also be affected by chemical reactions coupled to the redox process. For example, in some ruthenium(II) η⁶-arene complexes, the electron transfer is followed by slow decomposition via hydrolysis or arene loss. capes.gov.br
The following table provides a summary of electron transfer characteristics for selected this compound complexes:
| Complex | Electron Transfer Characteristics | Reference |
| [Co(L¹)₂]⁺ / [Ni(L¹)₂] | Displays multiple reversible waves, with both metal-centered and ligand-based reductions. | niscpr.res.in |
| [(pap)₂M(biim)M(pap)₂]²⁺ (M=Ru, Os) | Two successive one-electron oxidations centered at the metals, indicating intermetal electronic interaction. | psu.edu |
| Fe(II)/Co(II) and Fe(III)/Co(III) complexes | Exhibit facile metal-centered redox responses and quasi-reversible to irreversible ligand (azo)-centered processes. | rsc.org |
| [Os(PPh₃)₂(pap)Br₂] | Shows a reversible metal-centered oxidation and two quasi-reversible ligand-centered reductions. | core.ac.uk |
| [CpCo(azpy)(CH₃CN)]²⁺ | Undergoes a reversible two-electron reduction, indicating a concerted mechanism facilitated by the azo π* orbitals. | nih.gov |
| Di-iron complexes with 2-imino-pyridine | The chelating ligand acts as an electron reservoir, with the LUMO being a mixed metal-ligand orbital localized on the ligand. | mdpi.com |
Theoretical and Computational Studies of 2 Phenylazo Pyridine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for studying the properties of 2-(phenylazo)pyridine and its metal complexes. scirp.orgscirp.org DFT calculations, particularly using hybrid functionals like B3LYP, have been widely employed to predict various molecular characteristics with a good balance of accuracy and computational cost. scirp.orgthaiscience.infonih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound and its related compounds. For the free ligand, the trans or E2-azpy conformation is found to be the most stable. worldscientific.com However, upon coordination to a metal center, the molecule can adopt a cis or E1-azpy conformation, which is suitable for bidentate chelation through the pyridinic nitrogen and one of the azo nitrogens. worldscientific.com
Computational studies on substituted this compound ligands, such as 5-chloro-2-(phenylazo)pyridine (Clazpy) and 4,6-dimethyl-phenylazopyridine (Dazpy), have also been performed to understand the influence of substituents on the geometry. scirp.orgthaiscience.info For instance, in complexes of Dazpy with ruthenium, DFT calculations have been used to determine the optimized geometries of various possible isomers. scirp.org These calculations often show good agreement with experimental data obtained from X-ray crystallography. thaiscience.info
Conformational analysis has also been extended to more complex systems, such as oligomers containing phenylazo(azobenzene) linkages, where DFT has been used to predict the preference for syn-syn conformations that lead to helical structures. acs.org
Electronic Structure Determination: HOMO, LUMO, and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior and reactivity of a molecule. DFT calculations are extensively used to determine the energies and spatial distributions of these orbitals for this compound systems. scirp.orgphyschemres.org
The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability and reactivity of the molecule. physchemres.orgresearchgate.net A smaller energy gap generally implies higher reactivity. scirp.org For complexes of this compound, the HOMO is often localized on the metal d-orbitals, while the LUMO is primarily centered on the π* orbitals of the azopyridine ligand. scirp.org This distribution facilitates metal-to-ligand charge transfer (MLCT) transitions. scirp.orgscirp.org
In a study of different isomers of RuCl₂(azpy)₂, the δ-Cl isomer was found to have the smallest HOMO-LUMO gap, suggesting it would be the most reactive. scirp.org The introduction of substituents on the phenyl or pyridine (B92270) rings can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. For example, in a study of platinum nanoparticles reacting with this compound, DFT calculations showed that 73% and 58% of the charge density in the LUMO and LUMO+1 orbitals, respectively, is localized on the azo group. rsc.orgrsc.org
| System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| δ-RuCl₂(azpy)₂ | DFT/B3LYP/LANL2DZ | - | - | Smallest among isomers | scirp.org |
| Iron(III) Porphyrin Complex with 4-cyanopyridine | DFT/B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |
Prediction of Vibrational Frequencies and Spectroscopic Properties (e.g., NMR Chemical Shifts)
DFT calculations are a valuable tool for predicting vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm molecular structures. mdpi.com For example, DFT calculations have been used to simulate the Raman spectra of this compound (L1) and its platinum complex, Pt(II)(L1)₂, helping to validate the formation of a diradical complex. rsc.orgrsc.org The calculated vibrational frequencies for the free ligand and the complex showed distinct differences, particularly for the azo group vibrational modes. rsc.orgrsc.org
Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical predictions of ¹H NMR chemical shifts for isomers of RuCl₂(Dazpy)₂ have shown good agreement with experimental data, aiding in the structural assignment of these complexes. scirp.org The calculations can be performed in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM), to account for solvent effects. scirp.org
| Compound | Calculated (DFT) | Reference |
|---|---|---|
| L1 | 1570, 1497, 1478 | rsc.orgrsc.org |
| Pt(II)(L1)₂ | 1434, 1351, 1306 | rsc.orgrsc.org |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and simulating UV-visible absorption spectra. scirp.orgnih.govrsc.org It provides insights into the nature of electronic transitions, such as π→π* and n→π* transitions, as well as MLCT bands in metal complexes.
TD-DFT calculations on various ruthenium-azopyridine complexes have been performed to understand their photophysical properties. scirp.orgscirp.org For instance, in RuCl₂(Dazpy)₂ isomers, TD-DFT calculations revealed that the δ-isomer is a good photosensitizer due to its broad absorption in the visible region and low excitation energy. scirp.org The calculations can identify the orbitals involved in the electronic transitions, confirming, for example, that the low-energy absorptions in these complexes are due to MLCT transitions. scirp.orgscirp.org
In a study on the photoisomerization of 3-phenylazopyridine, TD-DFT was used to simulate the absorption spectrum, which involves calculating the excitation energies for a representative set of geometries. mdpi.com The TD-CAM-B3LYP functional has been shown to provide electronic transition energies that are in good agreement with experimental electronic spectra for Ni(II) and Zn(II) complexes of 5-chloro-2-(phenylazo)pyridine. thaiscience.info
| System | Method | Calculated Excitation (nm) | Nature of Transition | Reference |
|---|---|---|---|---|
| Pt(II)(L1)₂ | TD-DFT | 795, 370 | π to π* (HOMO to LUMO) | rsc.orgrsc.org |
| δ-RuCl₂(Dazpy)₂ | TD-DFT/B3LYP/LanL2DZ | Broad absorption in visible | MLCT | scirp.org |
Molecular Dynamics Simulations (if applicable based on comprehensive analysis)
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound systems, particularly in solution or within host-guest complexes. researchgate.netnih.gov MD simulations have been used to generate a statistical representation of 3-phenylazopyridine in methanol (B129727) at room temperature to accurately simulate its absorption spectrum. mdpi.com This involves running simulations with a suitable force field (e.g., AMBER) to obtain a large number of molecular geometries, for which excitation energies are then calculated. mdpi.com
MD simulations have also been employed to study the interactions of fluorinated azobenzenes, which are structurally related to this compound, within porous metal-organic frameworks (MOFs). researchgate.net These simulations, performed at the DFTB (density functional tight binding) level, help to characterize the binding of different photoisomers within the host structure. researchgate.net
Computational Insights into Reaction Mechanisms and Energetics
Computational methods are instrumental in elucidating reaction mechanisms and the associated energetics. For the photoisomerization of 3-phenylazopyridine, a combination of state-averaged complete active space self-consistent field (SA-CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) calculations were used to map out the potential energy surfaces of the ground and excited states. mdpi.com This study revealed that the trans-to-cis photoisomerization likely proceeds through a rotational mechanism on the nπ* excited state surface. mdpi.com
DFT calculations have also been used to investigate the energetics of the reaction between this compound and platinum nanoparticles. rsc.org These calculations helped to explain the size-selective dissolution of the nanoparticles by comparing the binding energy of the ligand to a Pt(II) center with the sublimation energy of the platinum nanoparticles. rsc.org The reaction involves a 2-electron ionization of the platinum atoms, and the energetics of this process were assessed through DFT. rsc.org
Electrochemical Behavior and Advanced Redox Properties of 2 Phenylazo Pyridine Complexes
Comprehensive Analysis of Metal-Centered Redox Processes
Complexes of 2-(phenylazo)pyridine with various transition metals exhibit well-defined metal-centered redox processes, which are typically observed as oxidative events. The potential at which these events occur is influenced by the nature of the metal, its coordination environment, and the substituents on the pap ligand.
In osmium complexes, the Os(II)/Os(III) couple is a prominent feature. For instance, the complex [Os(PPh3)2(pap)Br2] displays a reversible one-electron oxidation at +0.49 V versus a saturated calomel (B162337) electrode (SCE). core.ac.uk Similarly, osmium(II) complexes of 2-[(arylamido)phenylazo]pyridines show a comparable anodic response near +0.45 V, which is assigned to the Os(II)/Os(III) transition. ntu.edu.tw
Ruthenium complexes, which have been extensively studied, also show characteristic Ru(II)/Ru(III) oxidations. researchgate.net The exact potential can be tuned; for example, modifying the pap ligand with a chlorine atom to create 5-Chloro-2-(phenylazo)pyridine (Clazpy) results in a ligand that is a better π-acceptor, thereby stabilizing the Ru(II) center. researchgate.netpsu.ac.th The electronic properties of other ligands in the coordination sphere also modulate the redox potential of the ruthenium center. acs.org
Other metals also display characteristic redox behavior. Platinum(II) catecholate complexes containing the pap ligand exhibit a two-step oxidation process, though these are attributed to the catecholate ligand rather than the metal center. nih.gov In contrast, cobalt complexes demonstrate reductive metal-centered processes. A dicationic Co(III) complex, [CpCo(azpy)(CH3CN)]2+, undergoes sequential one-electron reductions to Co(II) at -0.4 V and then to Co(I) at approximately -1.3 V (vs Fc0/+). nih.gov
The following table summarizes representative metal-centered redox potentials for various this compound complexes.
| Complex | Redox Couple | Potential (V vs. ref.) | Reference Electrode |
| [Os(PPh3)2(pap)Br2] | Os(II)/Os(III) | +0.49 | SCE |
| [Os(L)(pap)Br] | Os(II)/Os(III) | ~+0.45 | SCE |
| trans-[RuII(bpy)(L1)(Cl)2] | Ru(II)/Ru(III) | Reversible Oxidation | Not specified |
| [CpCo(bipyridine)(CH3CN)]2+ (for comparison) | Co(III)/Co(II) | -0.4 | Fc0/+ |
| [CpCo(bipyridine)(CH3CN)]2+ (for comparison) | Co(II)/Co(I) | -1.3 | Fc0/+ |
Detailed Investigation of Ligand-Centered Redox Processes of the Azoimine Moiety
The most distinctive feature of this compound as a ligand is its ability to accept electrons into a low-lying π* molecular orbital localized on the azo (–N=N–) group. rsc.org This property leads to a series of well-defined, ligand-centered reduction processes. The free this compound ligand typically shows two quasi-reversible reductive responses at approximately -1.31 V and -1.57 V vs SCE. rsc.org
Upon coordination to a metal center, these reduction potentials are often shifted. For example, in platinum(II) catecholate complexes, the pap ligand reduction occurs at -0.3 V and -1.3 V. nih.gov In nickel(II) complexes, the redox series has been shown to be entirely ligand-centered, allowing for the isolation of complexes where the pap ligand exists as a neutral molecule or as a radical anion without changing the Ni(II) oxidation state. acs.orgnih.gov This confirms that the electron is added to a ligand-based orbital.
The number of azo groups in the complex dictates the number of reductive steps. In tris-chelate complexes like [Ru(pap)3]2+, where three pap ligands are present, multiple electron-transfer processes are observed. acs.org The complex [Ru(HL2)3]2+, where HL2 is a derivative of pap, exhibits six distinct reduction waves, which are attributed to the successive addition of electrons to the three azo functions on the three ligands. acs.org
The character of the ligand-centered redox process can be described as follows:
pap + e⁻ ⇌ [pap]•⁻ (azo group reduced to a radical anion)
[pap]•⁻ + e⁻ ⇌ [pap]²⁻ (further reduction to a dianion)
DFT calculations have supported these assignments, showing that the Lowest Unoccupied Molecular Orbital (LUMO) in many pap complexes is primarily localized on the azoimine ligand, ready to accept incoming electrons. mdpi.com This ability to store electrons makes the pap ligand a classic example of a "redox non-innocent" ligand. mdpi.comresearchgate.net
The table below provides examples of ligand-centered reduction potentials.
| Complex/Ligand | Redox Process | Potential (V vs. ref.) | Reference Electrode |
| This compound (pap) | First Reduction (pap/pap•⁻) | -1.31 | SCE |
| This compound (pap) | Second Reduction (pap•⁻/pap²⁻) | -1.57 | SCE |
| [Pt(pap)(cat)] | First Ligand Reduction | -0.3 | SCE |
| [Pt(pap)(cat)] | Second Ligand Reduction | -1.3 | SCE |
| Nickel(II) complexes with 2-(arylazo)pyridine | Ligand-centered (pap/pap•⁻) | Observed | Not specified |
Interplay between Metal and Ligand Redox States in Stabilizing Uncommon Oxidation States
The true uniqueness of this compound complexes lies in the synergistic interplay between the metal- and ligand-localized orbitals. The π-accepting nature of the azo group helps stabilize low oxidation states of the metal, while the σ-donating pyridine (B92270) nitrogen forms a stable chelate. ntu.edu.tw This electronic communication between the metal d-orbitals and the ligand π*-orbitals can be so effective that it becomes difficult to assign a formal oxidation state to either the metal or the ligand, a hallmark of non-innocent ligand behavior. mdpi.com
This interplay is crucial for stabilizing uncommon oxidation states. For example, extensive delocalization along the ligand backbone in certain osmium complexes contributes to their unusual properties. ntu.edu.tw A remarkable demonstration of this phenomenon is seen in a dicationic cobalt(III) complex, [CpCo(azpy)(CH3CN)]2+. nih.gov While analogous complexes with bipyridine show two separate one-electron reductions, the azpy complex exhibits a single, reversible two-electron reduction at a very mild potential (-0.16 V vs Fc0/+). nih.gov This "potential inversion" is attributed to the effective orbital overlap between the cobalt d-orbitals and the low-energy azo π* orbital in the intermediate Co(II) state. This overlap, combined with structural reorganization, makes the second reduction more favorable than the first, leading to the direct formation and stabilization of a neutral, air-stable Co(I) complex. nih.gov
Furthermore, this interplay allows for the existence of mixed-valent systems where a single metal center is coordinated to the same ligand in different oxidation states. A one-electron oxidized diradical complex was found to contain a metal bound to two identical azo-ligands, but with significantly different N-N bond lengths (1.284 Å and 1.336 Å), indicating they were in two different redox states (one neutral, one radical anion). rsc.org This highlights the ability of the metal-ligand assembly to delocalize and manage electron density in a highly flexible manner.
Applications of Redox Activity in Electron Transfer Chains
An electron transfer chain (ETC) is a series of molecules that pass electrons from a donor to an acceptor, a fundamental process in both biological respiration and artificial photosynthesis. wikipedia.org The components of an ETC must possess stable, reversible, and well-spaced redox potentials to ensure a directional flow of electrons.
While this compound complexes have not been widely incorporated into complex, multi-component ETCs, their fundamental properties make them highly promising candidates for such applications. Their ability to undergo multiple, reversible redox events at both the metal and ligand centers provides the necessary handles for building molecular wires or redox-active assemblies. ntu.edu.twacs.org
The key attributes of pap complexes that are advantageous for electron transfer applications include:
Tunable Redox Potentials : The metal- and ligand-centered redox potentials can be systematically adjusted by changing the metal ion, modifying the substituents on the phenyl or pyridine rings, or altering the ancillary ligands in the coordination sphere. researchgate.netutupub.fi This allows for the precise positioning of a complex within a potential energy gradient required for directional electron flow.
Electron Reservoir Capability : The azo group's ability to accept and store up to two electrons means the ligand can act as an electron sink or shuttle within a larger system. rsc.orgacs.org
Strong Metal-Ligand Electronic Coupling : The significant overlap between metal and ligand orbitals provides a clear pathway for rapid intramolecular electron transfer. mdpi.comnih.gov This ensures that the entire complex can function as a single, redox-active unit, efficiently mediating electron flow between external donors and acceptors.
The study of electron transfer rates between different metal complexes provides a framework for understanding how these systems might operate. researchgate.net The well-defined and reversible redox couples in pap complexes allow them to be integrated into such frameworks, potentially serving as building blocks for light-harvesting antennas, molecular sensors, or catalysts that rely on multi-electron transformations.
Catalytic Applications of 2 Phenylazo Pyridine Metal Complexes
Catalysis in Organic Transformations
Complexes of 2-(phenylazo)pyridine are effective catalysts in a variety of organic reactions, leveraging the metal center's reactivity which is finely tuned by the ligand's electronic and steric characteristics.
The application of this compound metal complexes specifically for the epoxidation of olefins is not extensively documented in current chemical literature. While iron and ruthenium complexes with other pyridine-containing macrocyclic or bipyridine-type ligands are known to catalyze olefin epoxidation, often utilizing oxidants like hydrogen peroxide or iodosylbenzene, dedicated studies employing the this compound ligand framework for this transformation are not prominently reported. sigmaaldrich.comuchile.cl The formation of a high-valent metal-oxo intermediate is a common mechanistic feature in these reactions, a species whose stability and reactivity are highly dependent on the supporting ligand environment. uchile.cl
Ruthenium complexes featuring this compound and its derivatives have emerged as proficient catalysts for the dehydrogenation of alcohols. This process, particularly acceptorless dehydrogenation (AAD), is a green chemical methodology that converts alcohols into more oxidized products like aldehydes, ketones, or carboxylic acids, with the sole byproduct being molecular hydrogen. nih.govrsc.org
Ruthenium(II) complexes, in particular, are effective precursors for these transformations. The catalytic cycle is believed to involve the formation of a ruthenium-hydride species following the abstraction of a hydrogen atom from the alcohol substrate. For instance, pyridylamine ligated arene-Ru(II) complexes have demonstrated efficient conversion of primary alcohols to potassium carboxylates or carboxylic acids in toluene, releasing hydrogen gas quantitatively. nih.gov The catalytic activity is influenced by the electronic properties of the ligand; electron-donating or withdrawing groups on the phenylazo or pyridine (B92270) rings can modulate the reactivity of the metal center. Research on related ruthenium carbonyl complexes with 2-(arylazo)phenolate ligands shows they can effectively oxidize a variety of alcohols, including those with sensitive functional groups. frontiersin.org
The general scope of this reaction includes the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. Under certain conditions, primary alcohols can be further oxidized to carboxylic acids or undergo dehydrogenative coupling with another alcohol molecule to form esters. nih.gov
Table 1: Representative Examples of Alcohol Dehydrogenation using Ruthenium-Pyridine Type Catalysts
Catalyst Type Substrate Product Yield (%) Conditions Reference Pyridylamine arene-Ru(II) Benzyl alcohol Potassium benzoate >99 KOH, Toluene, 110 °C nih.gov NNN-pincer Ru(II) 1-Phenylethanol Acetophenone 99 KOtBu, Toluene, 110 °C Dibenzimidazole Ru(II) Benzyl alcohol Benzaldehyde 91.2 Toluene cis-Ru(DAB)2Cl2 Benzyl alcohol Benzyl benzoate 99 KOtBu, Toluene, 110 °C
Metal complexes of this compound and the closely related 2-phenylpyridine (B120327) are extensively used in directing C-H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. The pyridine nitrogen atom acts as a directing group, positioning the metal catalyst in proximity to an ortho C-H bond on the phenyl ring, facilitating its cleavage.
Palladium(II) catalysis is a prime example, where a palladacycle intermediate is formed via pyridine-directed ortho-cyclopalladation. nih.gov This intermediate can then engage with various coupling partners, leading to arylation, acylation, or alkylation at the ortho position. nih.gov Similarly, ruthenium, rhodium, iridium, and copper complexes have been shown to catalyze the C-H activation of 2-phenylpyridine. nih.govacs.orgrsc.org
The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base, which can be an external additive like acetate (B1210297) or a component of the ligand itself. rsc.org Studies using copper, palladium, and ruthenium carboxylates have shown that the reaction proceeds via an electrophilic C-H activation mechanism. nih.govacs.org Electron-donating substituents on the substrate accelerate the reaction, and stronger acids (used to form the metal carboxylate) also increase the rate by making the metal center more electrophilic. nih.govrsc.org In addition to late transition metals, first-row metals like iron have also been utilized. An iron(I) species was shown to cleave the C-H bond of 2-phenylpyridine at room temperature, forming a stable ortho-metallated iron(II) product. nih.gov
Electrocatalytic Applications
The redox-active nature of the this compound ligand, which can accept and store electrons, makes its metal complexes highly suitable for electrocatalytic applications. This "non-innocent" behavior allows the ligand to actively participate in the catalytic cycle, often by acting as an electron reservoir, which facilitates multi-electron transformations and can lower the overpotential required for the reaction.
The electrochemical reduction of CO₂ into value-added chemical feedstocks like carbon monoxide (CO), formate, or hydrocarbons is a critical goal for sustainable chemistry. Metal complexes with polypyridine-type ligands, including this compound analogues, are among the most studied molecular electrocatalysts for this purpose. rsc.org
The catalytic process generally involves the reduction of the metal complex at an electrode surface. The reduced species then binds to a CO₂ molecule and facilitates its conversion. The redox-active ligand plays a crucial role by accepting electrons from the electrode, thereby assisting the metal center in the multi-electron reduction of CO₂. mdpi.comnih.gov This cooperative effect between the metal and the ligand is key to achieving high efficiency and selectivity. mdpi.com
For example, copper complexes with redox-active pyridine-based ligands have been investigated for CO₂ reduction. mdpi.comrsc.orgnih.govresearchgate.net The addition of a proton source, such as water, can promote the catalytic activity, indicating a proton-coupled electron transfer (PCET) process. mdpi.com While many studies focus on bipyridine or terpyridine systems, the principles are directly applicable to this compound complexes, where the reducible azo group provides an additional site for electron storage, potentially enhancing catalytic performance. rsc.orgnih.gov
Table 2: Electrocatalytic CO₂ Reduction with Pyridine-Type Metal Complexes
Catalyst Type Major Product Faradaic Efficiency (FE) Conditions Reference Co-terpyridine complex CO up to 94% DMF, TFE (proton source) Cu-di(2-pyridyl) ketone complex CO - Acetonitrile, TOF = 8.9 s-1 nih.gov Re-bipyridine complex CO 99% Aqueous KHCO3 unirioja.es Mn-bipyridine complex CO - Acetonitrile, H2O unirioja.es
Water Oxidation: The oxidation of water to produce molecular oxygen is the challenging four-electron process that provides the electrons for fuel production in artificial photosynthesis. This reaction requires catalysts that are stable under highly oxidizing conditions and can access high metal oxidation states. While specific studies on this compound complexes for water oxidation are limited, related pyridine-containing ligands like pyridine-alkoxides have been shown to stabilize the high-valent iridium species necessary for catalysis. nih.gov The strong σ-donating character of such ligands is crucial for stabilizing the required metal oxidation states (e.g., Ir(IV), Ir(V)). nih.gov
Proton Reduction: The production of hydrogen (H₂) via the reduction of protons is a key reaction for storing energy in chemical bonds. Transition metal complexes with redox-active polypyridine ligands are highly effective catalysts for the hydrogen evolution reaction (HER). osti.gov Cobalt and nickel complexes, in particular, have received significant attention as catalysts made from earth-abundant metals. nih.govunirioja.es
The catalytic mechanism often involves the reduction of the complex, followed by protonation to form a metal-hydride intermediate. osti.gov A subsequent reduction and protonation step, or a reaction between two metal-hydride species, liberates H₂. The redox-active ligand, such as this compound, plays a vital role by acting as an electron sink, facilitating the initial reduction steps at a lower overpotential. rsc.orgmdpi.com This ligand-centered redox activity allows the catalytic cycle to proceed more efficiently than in complexes with redox-inactive ligands. rsc.org For instance, cobalt complexes with redox-active pentadentate pyridine-containing ligands have shown high turnover numbers for photocatalytic hydrogen production in both aqueous and non-aqueous media. rsc.orgresearchgate.net
Mechanistic Insights into Catalytic Cycles
The catalytic versatility of metal complexes incorporating the this compound (pap) ligand is deeply rooted in the unique electronic properties of the ligand itself. Mechanistic studies have revealed that the pap ligand is not a mere spectator, passively coordinating to the metal center. Instead, it actively participates in the catalytic cycle through its ability to store and release electrons, influence the coordination geometry, and potentially mediate substrate activation. Understanding these mechanistic pathways is crucial for the rational design of more efficient and selective catalysts. Key insights have been gained through the study of ligand-based redox events, the exploration of various substrate transformation pathways, and the successful isolation and characterization of fleeting catalytic intermediates.
Role of Ligand-Based Redox Couples in Catalysis
In numerous catalytic cycles, the metal center can maintain its formal oxidation state while the pap ligand undergoes one- or two-electron reduction. nih.govresearchgate.net This ligand-centered redox activity is crucial. For instance, a series of nickel(II) and cobalt(III) complexes with 2-(arylazo)pyridine ligands have been synthesized and studied. nih.govresearchgate.netnih.gov Spectroscopic, crystallographic, and computational data confirm that in many of these systems, the redox processes are entirely ligand-centered. nih.govnih.gov The ligand can exist in its neutral form (L), as a radical anion (L•⁻), or even as a dianion (L²⁻), without altering the bivalent or trivalent oxidation state of the metal ion. nih.govresearchgate.net
This behavior is attributed to the presence of a low-lying π* orbital associated with the azo group, which can readily accommodate electrons. Density Functional Theory (DFT) calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) in many pap complexes is primarily localized on the chelating ligand, facilitating electron transfer to the ligand rather than the metal. nottingham.ac.uk This ability to delocalize electrons across the metal-ligand framework is vital for catalytic processes that involve multi-electron transfers, allowing the complex to mediate reactions without requiring large changes in the metal's oxidation state, which can often be energetically demanding. nottingham.ac.uk The redox potential of the ligand can be fine-tuned by modifying the substituents on the phenyl ring, providing a strategic handle for catalyst design.
| Metal Complex | Metal Oxidation State | Ligand Form | Key Finding | Reference |
|---|---|---|---|---|
| Nickel(II) Complexes | Ni(II) | Neutral (L) or Anion Radical (L•⁻) | The redox series is entirely ligand-centered, with the metal ion remaining as Ni(II). | nih.govnih.gov |
| Cobalt Complexes | Co(II) or Co(III) | Neutral (L) or Anion Radical (L•⁻) | Stoichiometry and structure depend on ligand substituents, supporting either Co(II) with neutral ligands or Co(III) with reduced ligand radical anions. | researchgate.net |
| Di-iron Complexes | Fe-Fe | Neutral (L) | The LUMO is a mixed metal-ligand orbital localized on the chelating ligand, suggesting facile electronic communication between the di-iron core and the azo ligand. | nottingham.ac.uk |
| Platinum(II) Complexes | Pt(II) | Neutral (L) | Exhibits ligand-based reduction potentials near -0.3 V and -1.3 V vs SCE. | yale.edu |
Hydrogen Atom Transfer (HAT) Pathways
Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism in which a hydrogen atom (a proton and an electron) is transferred in a single, concerted step. acs.org This pathway is central to a wide range of enzymatic and synthetic catalytic processes, particularly in C-H bond functionalization and oxidation/reduction reactions. nottingham.ac.ukacs.org The thermodynamics of HAT reactions are governed by the relative bond dissociation energies (BDEs) of the bond being broken and the bond being formed. acs.org
In the context of organometallic catalysis, metal-ligand cooperation can facilitate HAT. For instance, metal hydride or metal-ligand radical species can act as HAT agents to activate substrates. While the azo group of this compound is known to undergo hydrogenation, its direct participation in HAT pathways to activate other substrates is not as extensively documented as its redox non-innocence. Theoretical and experimental studies have detailed HAT mechanisms for various metal complexes, including those with iron, manganese, and ruthenium, often involving metal-oxo or metal-amido species where the ligand framework plays a crucial role in tuning reactivity. acs.org
For example, studies on manganese-catalyzed hydrogenation of azo compounds to amines have elucidated mechanisms involving the transfer of hydrogen from a metal hydride species to the nitrogen atoms of the azo substrate. nih.gov However, these studies focus on the transformation of the azo bond itself. While related pyridine-containing ligands have been implicated in metal-ligand cooperative transfer hydrogenation reactions, specific catalytic cycles where a this compound complex initiates substrate transformation via a clear HAT mechanism remain a subject for further investigation.
Isolation and Characterization of Catalytic Intermediates
Understanding a catalytic cycle in detail often hinges on the ability to isolate and characterize key intermediates, which are typically transient and highly reactive species. In the study of this compound metal complexes, significant progress has been made in trapping and structurally defining species that provide snapshots of the reaction pathway.
In related catalytic systems involving functionalization of aromatic C-H bonds, the isolation of cyclometalated intermediates has been a key achievement. For instance, in the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine (a structurally related ligand), a novel cycloruthenated phenylpyridine complex, tosylated at the para position relative to the metal, was isolated and fully characterized. mdpi.com This provided fundamental insights into the C-H activation and functionalization steps of the catalytic cycle.
The primary techniques for characterizing these intermediates include:
Single-Crystal X-ray Diffraction: Provides unambiguous determination of the solid-state molecular structure, including bond lengths and angles.
Spectroscopic Methods (NMR, IR, UV-Vis): Offer information about the electronic structure and bonding within the molecule in solution.
Mass Spectrometry: Confirms the molecular weight and fragmentation patterns of the isolated species.
Density Functional Theory (DFT): Computational calculations are used to corroborate experimental findings, predict the electronic structure of transient species, and map out the energetic landscape of the catalytic cycle. nih.govresearchgate.net
The successful isolation of such species, even if they are off-cycle or resting states, provides invaluable data for constructing and validating proposed catalytic mechanisms.
| Species | Parent Reaction | Characterization Techniques | Mechanistic Insight | Reference |
|---|---|---|---|---|
| 2-(2-(naphthalen-1-yl)-2-phenylhydrazinyl)pyridine | Ni(II)-catalyzed N-arylation of this compound | X-ray Crystallography, Spectroscopy | Confirms the catalytic C-N bond formation on the azo-ligand. | nih.gov |
| [Co(III)Cl(Lb•−)2] | Synthesis of Co complexes with pap derivatives | X-ray Crystallography, DFT | Demonstrates the stability of a Co(III) center supported by two ligand radical anions. | researchgate.net |
| Cycloruthenated 2-phenylpyridine complex | Ru-catalyzed meta-sulfonation | X-ray Crystallography, NMR | Provides evidence for a C-H activation/demetalation pathway in a related system. | mdpi.com |
| [Pt(pap)(cat)] | Control complex for photocytotoxicity studies | X-ray Crystallography | Reveals the coordination geometry of the Pt(II) center with the pap ligand. | yale.edu |
Photophysical and Photochemical Properties of 2 Phenylazo Pyridine and Its Complexes
Photoisomerization Mechanisms (e.g., trans-to-cis Isomerization)
A hallmark of azobenzene-containing molecules, including 2-(phenylazo)pyridine, is their ability to undergo reversible photoisomerization between two geometric isomers: the more stable trans form and the less stable cis form. capes.gov.brresearchgate.net This process is typically initiated by irradiating the molecule with light of a specific wavelength corresponding to its electronic absorption bands.
The trans isomer of this compound generally exhibits a strong absorption band in the ultraviolet region (around 320 nm) and a weaker band in the visible region (around 450 nm). researchgate.net Irradiation into the higher energy band promotes the transformation to the cis isomer, while irradiation into the lower energy band can induce the reverse cis-to-trans isomerization. researchgate.net The quantum yields of the trans-to-cis photoisomerization can be influenced by steric and electronic factors. For instance, sterically hindered derivatives of (phenylazo)pyridines have shown lower quantum yields for this process, which may be attributed more to electronic factors than steric hindrance. bohrium.compsu.ac.th
Computational studies on the related 3-phenylazopyridine have elucidated that the photoisomerization mechanism can proceed along different excited state potential energy surfaces. scielo.br The reaction can occur through a rotational pathway in both the nπ* and ππ* excited states. scielo.br The asymmetry introduced by the pyridine (B92270) ring can lead to different reaction pathways and relative energies compared to the parent azobenzene (B91143) molecule. scielo.br
The photoisomerization of this compound has been harnessed to modulate the properties of other molecules. For example, the different steric profiles of the trans and cis isomers affect their ability to coordinate with metal centers. The cis isomer of this compound coordinates more strongly to zinc-porphyrins than the trans isomer, leading to more effective quenching of the porphyrin's fluorescence. capes.gov.brresearchgate.net This light-triggered change in coordination and subsequent fluorescence modulation demonstrates the potential of this compound as a molecular switch. capes.gov.brresearchgate.net
Table 1: Photoisomerization Properties of Phenylazopyridine Derivatives
| Compound | Isomerization | Excitation Wavelength (nm) | Key Finding | Reference |
|---|---|---|---|---|
| This compound | trans-to-cis | 318 | Isomerization to the cis form upon excitation. | capes.gov.br |
| 4-Methoxy-2-(phenylazo)pyridine | Reversible | 318 (trans-to-cis), 436 (cis-to-trans) | Reversibly modulates the fluorescence intensity of Zn-tetraphenylporphyrin by up to 50%. | capes.gov.br |
| Shuttlecock-shaped (phenylazo)pyridine (TbetNNPy) | trans-to-cis | Not specified | Lower quantum yield compared to unsubstituted (phenylazo)pyridines. | bohrium.compsu.ac.th |
| Bowl-shaped (phenylazo)pyridine (BmtNNPy) | trans-to-cis | Not specified | Lower quantum yield and slower thermal cis-to-trans isomerization. | bohrium.compsu.ac.th |
| 3-Phenylazopyridine (Computational Study) | trans-to-cis | Not applicable | Mechanism proceeds mainly along the rotation coordinate in nπ* and ππ* excited states. | scielo.br |
Photoredox Processes and Light-Induced Electron Transfer Dynamics
The photoredox properties of this compound are particularly evident in its metal complexes, where the interplay between the metal center and the ligand's electronic states gives rise to complex light-induced electron transfer phenomena. The this compound ligand is known to be a strong π-acceptor, a property that allows it to stabilize low-valent metal centers and participate actively in redox processes. nih.gov
In heteroleptic ruthenium(II) complexes, such as [Ru(bpy)₂(pap)]²⁺ (where bpy is 2,2'-bipyridine), ultrafast inter-ligand electron transfer (ILET) has been observed. researchgate.net Following photoexcitation, an electron is transferred from the ruthenium center to one of the ligands (metal-to-ligand charge transfer, MLCT). In these mixed-ligand complexes, the charge rapidly localizes onto the this compound ligand. researchgate.net Studies using femtosecond transient absorption spectroscopy have shown that this bpy → pap ILET process occurs on a picosecond timescale (approximately 2.5 ps). researchgate.net This rapid charge localization on the pap ligand has significant implications for the design of artificial solar energy harvesting systems. researchgate.net
The quenching of the excited states of these complexes by either oxidative or reductive species is consistent with the energetics of the photoinduced redox processes. nih.gov The redox potential of the metal center can be tuned by the ligands, and the strong π-acidity of this compound plays a crucial role in this modulation. nih.gov
Furthermore, this compound itself can act as a redox-active ligand in reactions with metal nanoparticles. It has been shown to spontaneously ionize and chelate platinum atoms from nanoparticles, forming a diradical complex, [PtII(L•⁻)₂]. nih.govrsc.org This process involves a two-electron oxidation of the platinum atoms, highlighting the ligand's ability to facilitate electron transfer. rsc.org
Table 2: Light-Induced Electron Transfer in this compound Complexes
| Complex/System | Process | Timescale/Observation | Technique | Reference |
|---|---|---|---|---|
| [Ru(bpy)₂(pap)]²⁺ | Inter-ligand electron transfer (bpy → pap) | ~2.5 ps | Femtosecond transient absorption spectroscopy | researchgate.net |
| Ru(II) complexes with this compound | Quenching of excited state | Corresponds to energetics of photoinduced redox processes | Not specified | nih.gov |
| This compound with Platinum nanoparticles | Ligand-induced metal oxidation | Spontaneous formation of [PtII(L•⁻)₂] | Not specified | nih.govrsc.org |
| Copper(I) complex with this compound | d(Cu)-π*(L) back-bonding | Large shift in N=N stretching frequency | Not specified | researchgate.net |
Luminescence and Emission Characteristics of this compound Complexes
Ruthenium(II) complexes of this compound are a well-studied class of compounds in this regard. The emission from these complexes is often significantly red-shifted compared to other Ru(II) diimine complexes. nih.gov This emission originates from a metal-to-ligand charge transfer (MLCT) excited state. nih.gov The energy of this emissive state, and thus the color of the emitted light, can be tuned by modifying the other ligands in the coordination sphere. nih.gov
However, the luminescence of these complexes can be quenched. As mentioned earlier, the photoisomerization of the this compound ligand can be used to switch the luminescence of other molecules, such as porphyrins, "on" and "off". capes.gov.brresearchgate.net In these systems, the this compound complex itself acts as a quencher, with the quenching efficiency depending on the isomeric state of the ligand. capes.gov.br
In the context of platinum(II) complexes, the emission properties are significantly modified by the degree and regiochemistry of fluorination of the metalated 2-phenylpyridine (B120327) ligands, a related class of compounds. acs.org While not directly about this compound, this highlights the general principle that subtle modifications to the ligand structure can have a profound impact on the luminescence characteristics of the resulting metal complexes.
Table 3: Luminescence Properties of this compound and Related Complexes
| Complex/System | Emission Characteristics | Key Factor | Reference |
|---|---|---|---|
| Ru(II) complexes with this compound | Significantly red-shifted emission | MLCT excited state | nih.gov |
| This compound coordinated to Zn-porphyrin | Quenches porphyrin fluorescence | Isomeric state of the ligand | capes.gov.brresearchgate.net |
| Platinum(II) complexes with fluorinated 2-phenylpyridine | Modified emission properties | Degree and regiochemistry of fluorination | acs.org |
Photochromic and Thermochromic Behavior
Photochromism, the reversible change in color upon exposure to light, is an intrinsic property of this compound, directly resulting from its photoisomerization. capes.gov.brresearchgate.net The trans and cis isomers possess different absorption spectra, leading to a change in the material's color when it is irradiated with light that induces isomerization. scielo.br For example, the trans isomer of this compound has absorption peaks at 318 and 454 nm. capes.gov.br Upon irradiation at 318 nm, it converts to the cis isomer, altering the absorption profile and thus the perceived color. capes.gov.br This photo-switching has been demonstrated in solution and even in the solid state when embedded in a host material like a metal-organic framework (MOF). rsc.org
Thermochromism, a reversible color change with temperature, has also been observed in materials containing azobenzene derivatives. In the case of this compound, the thermal stability of the cis isomer is a key factor. The cis isomer can thermally revert to the more stable trans isomer, a process that can be influenced by the molecular environment. For instance, incorporating a bowl-shaped framework into a (phenylazo)pyridine derivative was found to slow down the thermal cis-to-trans isomerization process. bohrium.compsu.ac.th This suggests that the thermochromic properties can be tuned by structural modifications. While detailed studies focusing solely on the thermochromism of this compound are less common, the principle is well-established for the broader class of azobenzene compounds and their derivatives.
Table 4: Photochromic and Thermochromic Aspects of this compound
| Property | Phenomenon | Mechanism/Observation | Reference |
|---|---|---|---|
| Photochromism | Reversible color change | trans-cis photoisomerization upon light irradiation. | capes.gov.brresearchgate.netscielo.br |
| Photochromism | Fluorescence modulation | Light-induced isomerization leads to changes in coordination and fluorescence quenching of Zn-porphyrin. | capes.gov.brresearchgate.net |
| Thermochromism | Reversible color change | Thermal cis-to-trans isomerization. | bohrium.compsu.ac.th |
| Thermochromism (related systems) | Structural influence | Bowl-shaped framework slows down thermal isomerization. | bohrium.compsu.ac.th |
Advanced Materials Applications of 2 Phenylazo Pyridine and Its Derivatives
Integration into Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers
Ruthenium(II) complexes incorporating 2-(phenylazo)pyridine (azpy) ligands have been investigated as potential photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to explore the photoelectrical properties of these complexes. researchgate.net
The research focuses on modifying the parent complex, RuCl2(azpy)2, by introducing anchoring groups like carboxylic acid (-COOH) to facilitate attachment to the semiconductor (typically TiO2) surface. researchgate.net The electronic and optical properties of these functionalized complexes are crucial for their performance as sensitizers. Key parameters evaluated include the light-harvesting efficiency (LHE), the electron injection driving force (ΔGinject), the regeneration driving force (ΔGregen), and the open-circuit voltage (Voc). researchgate.net
For a dye to be effective in a DSSC, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be appropriately aligned with the semiconductor's conduction band and the redox potential of the electrolyte. Theoretical calculations have shown that ruthenium azopyridine complexes can possess suitable electronic structures for efficient charge transfer processes within a DSSC. researchgate.net
Below is a table summarizing the theoretical and experimental findings for selected this compound-based DSSC sensitizers.
| Sensitizer (B1316253) Complex | Key Features | Theoretical Approach | Experimental Findings |
| RuCl2(azpy)2 derivatives | Anchoring groups (-COOH) are introduced to the azpy ligand. | DFT and TD-DFT calculations to assess photoelectrical properties. | Theoretical results suggest potential for use as DSSC sensitizers. researchgate.net |
| RuTBP(azpyba)2 | Porphyrin-based sensitizer with azopyridine axial ligands. | DFT calculations to understand electronic structure. | Broad absorption into the near-IR region (~1100 nm); electron injection via azopyridine ligand. researchgate.net |
Construction of Supramolecular Assemblies and Frameworks
The this compound (azpy) moiety is a versatile building block for constructing supramolecular assemblies due to the nitrogen atom in the pyridine (B92270) ring. nih.gov This nitrogen atom can act as a hydrogen bond acceptor, a halogen bond acceptor, and a coordinating ligand for metal ions, enabling the formation of diverse and functional supramolecular structures. nih.gov
Hydrogen-Bonded Assemblies: The lone pair of electrons on the pyridine nitrogen allows it to form strong hydrogen bonds with various donor molecules, most notably carboxylic acids. nih.gov This interaction has been widely used to create self-assembled structures. For instance, co-crystals of azopyridine derivatives with molecules like probenecid (B1678239) and tetrafluoroterephthalic acid have been reported to form fibrillar or pointer-like structures with interesting photoresponsive properties. mdpi.com
Halogen-Bonded Assemblies: Similar to hydrogen bonding, the azpy group can act as a halogen-bond acceptor, interacting with halogen-bond donors. This non-covalent interaction provides another tool for directing the self-assembly of these molecules into ordered structures. nih.gov
Coordination-Driven Assemblies: The pyridine nitrogen readily coordinates with various metal ions, leading to the formation of metal-ligand complexes and coordination polymers. nih.gov This property has been exploited to create complex supramolecular architectures. For example, zinc(II) complexes with azopyridine ligands featuring long alkyl chains have been shown to self-assemble into layered structures driven by both coordination and hydrophobic interactions. rsc.org In one such case, a trinuclear zinc complex forms ribbons where the dodecyl chains from adjacent ribbons interdigitate. rsc.org Platinum(II) complexes of this compound have also been synthesized, forming host-guest assemblies that can encapsulate water clusters within their crystal lattice. ias.ac.in
The table below provides examples of supramolecular assemblies based on this compound.
| Assembly Type | Interacting Species | Resulting Structure | Key Features |
| Hydrogen-Bonded | Azopyridine derivative and carboxylic acid (e.g., probenecid) | Fibrillar co-crystal | Multi-stimuli responsive (heat, UV light, pressure), self-healing properties. mdpi.com |
| Hydrogen-Bonded | (E)-4-((4-(propyloxy)phenyl)diazenyl)pyridine and tetrafluoroterephthalic acid | Pointer-like co-crystal | Photoinduced rotation under UV light. mdpi.com |
| Coordination-Driven | Zinc(II) and 2-(4-dodecyloxyphenylazo)pyridine | Layered structure | Self-assembly driven by coordination and hydrophobic interactions. rsc.org |
| Coordination-Driven | Platinum(II) and this compound | Host-guest assembly | Encapsulates a (H2O)8 water cluster within the crystal lattice. ias.ac.in |
Development of Light-Driven Devices and Photomechanical Materials
The photoisomerization of the azobenzene (B91143) group within this compound derivatives forms the basis for their application in light-driven devices and photomechanical materials. The reversible transformation between the more stable trans isomer and the cis isomer upon irradiation with light of specific wavelengths leads to significant changes in molecular geometry, which can be harnessed to produce macroscopic mechanical work. mdpi.commdpi.com
Molecular crystals of azopyridine derivatives have been shown to exhibit fascinating photomechanical effects. For example, crystals of 4-(4-(6-Hydroxyhexyloxy) phenylazo) pyridine (6cazpy) and its zinc(II) complex demonstrate bending motion when exposed to UV light. mdpi.comdntb.gov.ua This bending is attributed to the strain generated within the crystal by the trans-to-cis photoisomerization of the azopyridine units on the irradiated surface. mdpi.com Interestingly, the formation of the metal complex was found to enhance the photomechanical properties, likely due to a looser molecular packing within the crystal, which facilitates the isomerization process. mdpi.commdpi.com
The mechanical response of these materials can be quite dramatic, including bending, twisting, coiling, and even jumping or popping of crystals. mdpi.com The ability to control these motions remotely with light makes these materials promising candidates for applications such as:
Actuators: Converting light energy directly into mechanical motion for micro- and nanoscale devices.
Artificial Muscles: Mimicking the contractile and expansive behavior of biological muscles.
Light-Driven Robotics: Creating components for small-scale robots that are powered and controlled by light.
Smart Materials: Developing materials that can change their shape or properties on demand in response to a light stimulus.
The table below summarizes the photomechanical properties of a representative azopyridine derivative and its metal complex.
| Material | Stimulus | Observed Motion | Mechanism | Enhanced Properties |
| 4-(4-(6-Hydroxyhexyloxy) phenylazo) pyridine (6cazpy) crystal | UV Light | Bending away from the light source | trans-to-cis photoisomerization causing internal stress. mdpi.com | - |
| Zinc(II) complex of 6cazpy | UV Light | Enhanced bending motion | Looser molecular packing in the complex crystal facilitates isomerization. mdpi.commdpi.com | Increased photomechanical movement ability. grafiati.com |
Role in Coordination Polymers and Metal-Organic Frameworks (MOFs) for Specific Functions
Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. numberanalytics.comnih.gov The use of this compound and its derivatives as ligands in these structures opens up possibilities for creating functional materials with applications in gas storage, catalysis, and sensing. numberanalytics.comethernet.edu.et The pyridine and azo functionalities of the ligand provide versatile coordination sites for binding to metal centers. niscpr.res.in
The porous nature of many coordination polymers and MOFs makes them excellent candidates for gas storage and separation. numberanalytics.comscielo.org.mx By carefully selecting the metal centers and the organic linkers, the size and chemical environment of the pores can be tailored to selectively adsorb specific gas molecules. While specific examples of this compound-based MOFs for gas storage are not extensively detailed in the provided context, the general principles of MOF design suggest their potential in this area. ethernet.edu.etresearchgate.net
In the realm of catalysis, coordination polymers can be designed to have catalytically active sites, either at the metal nodes or incorporated into the organic ligands. ethernet.edu.etajol.info The regular, crystalline structure of these materials can enhance catalytic activity and selectivity. The presence of the photoresponsive azopyridine unit within the framework could also allow for the photochemical control of catalytic processes.
Furthermore, the integration of this compound derivatives into coordination polymers can lead to materials with interesting electronic and optical properties. For example, a three-dimensional coordination polymer of Zn(II) with a ligand derived from N-pyridin-2-yl-N′-pyridin-4-ylmethylene-hydrazine has been shown to exhibit photoelectrical conductivity. acs.org This suggests that such materials could be used in optoelectronic devices.
The table below highlights the potential functions of coordination polymers and MOFs incorporating this compound ligands.
| Application Area | Functional Principle | Potential Role of this compound Ligand | Example/Supporting Information |
| Gas Storage and Separation | Tunable porosity and selective adsorption. numberanalytics.com | Forms the structural framework, influencing pore size and surface chemistry. | General application for porous coordination polymers. scielo.org.mx |
| Heterogeneous Catalysis | Presence of accessible, active catalytic sites. ethernet.edu.et | Can create a framework that supports catalytically active metal centers. Photo-switching capability could control catalytic activity. | General application for coordination polymers. ajol.info |
| Photoelectrical Conductivity | Charge transport through the framework under illumination. | The conjugated system of the ligand can facilitate electron transport. | A Zn(II) coordination polymer showed photoelectrical conductivity. acs.org |
Future Directions and Emerging Research Avenues in 2 Phenylazo Pyridine Chemistry
Exploration of New Main Group and Transition Metal Centers for Complexation
While extensive research has been conducted on 2-(phenylazo)pyridine complexes with transition metals like ruthenium, osmium, nickel, and cobalt, the exploration of its coordination with a broader range of metals, including main group elements, presents a significant opportunity for discovering novel properties and applications. rsc.orgthaiscience.infoniscpr.res.inacs.org
Recent studies have begun to investigate the complexation of this compound derivatives with metals such as zinc and molybdenum. thaiscience.infoscienceasia.orgoalib.com For example, the synthesis and characterization of Ni(II) and Zn(II) complexes with 5-chloro-2-(phenylazo)pyridine have demonstrated the potential for creating new antifungal agents. thaiscience.infoscienceasia.org The coordination chemistry with early transition metals like zirconium and hafnium is also an emerging area, with the potential for developing new photosensitizers. wvu.edu
Future research will likely focus on:
Systematic studies of main group element complexes: Investigating the coordination of this compound with elements such as aluminum, gallium, indium, tin, and lead could lead to materials with unique photophysical or catalytic properties.
Exploring f-block metal complexes: The coordination of lanthanide and actinide ions to this compound ligands could yield complexes with interesting magnetic and luminescent properties, with potential applications in bio-imaging and materials science.
Heterometallic complexes: The design and synthesis of complexes containing two or more different metal centers bridged by this compound or its derivatives could lead to cooperative effects and novel reactivity.
Design and Synthesis of Advanced Multi-Functionalized this compound Ligands
The versatility of the this compound framework allows for the introduction of various functional groups, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov This "ligand-centric" approach is a cornerstone of modern coordination chemistry.
Researchers have successfully synthesized derivatives of this compound with substituents on both the pyridine (B92270) and phenyl rings. For instance, the introduction of chloro, methyl, and amino groups has been shown to modulate the redox potentials and spectroscopic properties of the corresponding ruthenium and nickel complexes. thaiscience.infoniscpr.res.innih.gov The synthesis of 2-phenylazopyridine-5-sulfonic acid has been explored to improve the water solubility of ruthenium complexes for potential biological applications. uu.nl
Future efforts in this area will likely involve:
Introduction of redox-active or photo-switchable moieties: Incorporating groups like ferrocene (B1249389) or other azobenzene (B91143) derivatives could lead to multi-responsive materials. The photo-switching of guest this compound embedded in a solid host material like MOF-5 has been studied. grafiati.com
Attachment of biomolecules or targeting groups: For biomedical applications, conjugating this compound ligands to peptides, antibodies, or other bioactive molecules could enable targeted drug delivery or imaging.
Development of pincer-type and extended π-system ligands: The synthesis of ligands like 2,6-bis(phenylazo)pyridine and ligands with larger aromatic systems will create more rigid and electronically distinct coordination environments. acs.org
| Functional Group | Effect on Ligand/Complex Properties | Potential Application |
| Electron-donating groups (e.g., -NH2, -OCH3) | Shift redox potentials, alter absorption spectra | Catalysis, sensing |
| Electron-withdrawing groups (e.g., -Cl, -NO2) | Stabilize lower oxidation states of the metal | Electrocatalysis |
| Sulfonic acid (-SO3H) | Increase water solubility | Biological applications |
| Bulky substituents (e.g., -tBu) | Influence coordination geometry, prevent aggregation | Catalysis |
| Photoswitchable groups | Reversible control of properties with light | Molecular switches, data storage |
Synergistic Integration of Computational and Experimental Methodologies
The combination of computational chemistry and experimental studies has become an indispensable tool for understanding and predicting the properties of this compound complexes. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to investigate the geometric and electronic structures, as well as the spectroscopic properties of these molecules. scienceasia.orgscirp.orgscirp.org
For example, DFT calculations have been used to predict the most favorable structures of Ni(II) and Zn(II) complexes of 5-chloro-2-(phenylazo)pyridine, with the results showing good agreement with experimental X-ray diffraction data. thaiscience.infoscienceasia.orgscienceasia.org Computational studies have also been crucial in elucidating the nature of the frontier molecular orbitals (HOMO and LUMO) and understanding the electronic transitions observed in the UV-Vis spectra of various ruthenium complexes. scirp.orgscirp.org
Future directions in this synergistic approach include:
Advanced computational models for excited states: Developing and applying more accurate and efficient computational methods to study the photophysics and photochemistry of these complexes, including non-adiabatic dynamics simulations.
In silico screening of ligand libraries: Using computational methods to rapidly screen large libraries of virtual this compound ligands to identify promising candidates for specific applications before their synthesis.
Modeling of reaction mechanisms: Employing DFT and other methods to elucidate the mechanisms of catalytic reactions mediated by this compound complexes, providing insights for the design of more efficient catalysts. researchgate.netnih.gov
Development of Novel Spectroscopic and Imaging Techniques for Real-Time Studies
The study of the dynamic processes involving this compound complexes, such as electron transfer, photoisomerization, and catalytic turnover, requires advanced spectroscopic and imaging techniques capable of real-time monitoring.
While standard techniques like UV-Vis, NMR, and infrared spectroscopy are routinely used for characterization, there is a growing need for methods that can probe transient species and fast kinetics. thaiscience.infopsu.ac.th Ultrafast transient absorption spectroscopy and time-resolved infrared spectroscopy can provide valuable information on the excited-state dynamics of these complexes.
Emerging research avenues in this area are:
In-situ and operando spectroscopy: Developing experimental setups that allow for the spectroscopic characterization of this compound complexes under working conditions, for example, during an electrochemical or catalytic process.
Single-molecule spectroscopy: Applying single-molecule fluorescence and absorption techniques to study the properties and behavior of individual this compound complexes, revealing heterogeneities that are hidden in ensemble measurements.
Advanced imaging techniques: Utilizing techniques like super-resolution microscopy to visualize the localization and dynamics of fluorescent this compound-based probes within biological cells or materials.
Expanding Applications in Energy Conversion and Storage Technologies
The unique redox properties and light-absorbing characteristics of this compound complexes make them promising candidates for applications in energy conversion and storage. researchgate.net Their ability to act as both electron donors and acceptors, and to mediate multi-electron transfer processes, is particularly relevant in this context. rsc.orgresearchgate.net
Recent research has demonstrated the potential of a copper complex with a this compound ligand to act as a molecular catalyst for the reversible interconversion of CO2 and CO, mimicking the function of carbon monoxide dehydrogenase enzymes. nih.govresearchgate.net This highlights the potential of these complexes in artificial photosynthesis and CO2 utilization. Azobenzene-based compounds, a class to which this compound belongs, are also being investigated for their potential in molecular solar thermal (MOST) energy storage systems and as organic electrode materials for batteries. researchgate.net
Future research in this area will likely focus on:
Dye-sensitized solar cells (DSSCs): Designing and synthesizing new ruthenium and other transition metal complexes of functionalized 2-(phenylazo)pyridines to act as efficient photosensitizers in DSSCs.
Electrocatalytic water splitting: Exploring the use of this compound complexes as catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).
Redox flow batteries: Developing new, stable, and highly soluble this compound-based redox-active molecules for use as anolytes or catholytes in non-aqueous or aqueous redox flow batteries.
| Energy Application | Role of this compound Complex | Key Properties |
| Dye-Sensitized Solar Cells | Photosensitizer | Strong visible light absorption, suitable redox potentials |
| CO2 Reduction | Electrocatalyst or Photocatalyst | Multi-electron transfer capability, stabilization of reactive intermediates |
| Water Splitting | Catalyst for HER or OER | Robustness, low overpotential |
| Redox Flow Batteries | Redox-active species | High solubility, stable redox cycling, tunable potentials |
| Molecular Solar Thermal (MOST) | Photoisomerizable molecule | Reversible photoisomerization, high energy storage density |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(phenylazo)pyridine and its transition metal complexes?
- Methodological Answer : The ligand is typically synthesized via azo coupling between pyridine derivatives and aniline precursors under acidic conditions. For metal complexes (e.g., Ru, Mo), this compound acts as a bidentate ligand, coordinating through the azo and pyridyl nitrogen atoms. Synthesis involves refluxing the ligand with metal precursors (e.g., [Ru(CO)₃Cl₂]₂) in solvents like ethanol or dichloromethane. Reaction progress is monitored via TLC and UV-Vis spectroscopy .
Q. What spectroscopic techniques are essential for characterizing this compound and its complexes?
- Methodological Answer : Key techniques include:
- ¹H NMR : To confirm ligand proton environments and coordination-induced shifts.
- IR Spectroscopy : To identify ν(N=N) and ν(C=N) stretches (1600–1500 cm⁻¹) and monitor CO ligand displacement in metal complexes.
- UV-Vis Spectroscopy : To study metal-to-ligand charge transfer (MLCT) transitions in complexes (e.g., Ru-based systems absorb at ~450–600 nm) .
Q. How are X-ray crystallography and density functional theory (DFT) used to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths (e.g., elongated N=N bonds in coordinated ligands) and molecular geometry. DFT calculations (e.g., B3LYP functional) validate electronic structures, predict redox potentials, and analyze frontier molecular orbitals. Phase annealing in programs like SHELX-90 improves crystallographic refinement .
Advanced Research Questions
Q. How do electronic properties of this compound complexes influence their catalytic activity?
- Methodological Answer : Redox-active azo ligands enable tunable catalytic behavior. For example, Ru(II) complexes exhibit CO photolability dependent on ligand substituents (electron-withdrawing groups stabilize MLCT states). Electrochemical studies (cyclic voltammetry) quantify redox potentials, while DFT models correlate ligand electronics with catalytic turnover in oxidation reactions .
Q. What strategies address contradictions in reported photophysical or catalytic data for analogous complexes?
- Methodological Answer : Discrepancies arise from solvent effects, counterion interactions, or crystallographic disorder. Systematic approaches include:
- Comparative Spectroscopy : Replicate experiments under standardized conditions (e.g., solvent polarity, temperature).
- Computational Validation : Use hybrid functionals (e.g., B3LYP) to model solvent-solute interactions and predict spectroscopic trends .
Q. How is regioselective functionalization of this compound achieved in coordination chemistry?
- Methodological Answer : Coordination to metals like Ru(II) directs regioselective reactions. For example, phenyl ring amination occurs selectively at the para position of the azo group due to electron density redistribution upon metal binding. Reaction progress is tracked via LC-MS, and regiochemistry is confirmed via X-ray crystallography .
Experimental Design & Reproducibility
Q. How can researchers design robust experiments to study ligand substitution kinetics in this compound complexes?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor ligand displacement in real-time. Control variables include temperature, ionic strength, and competing ligand concentrations. Data fitting with pseudo-first-order kinetics models extracts rate constants. Validate reproducibility via triplicate trials and error margin analysis .
Q. What frameworks (e.g., PICO, FINER) are effective for formulating hypotheses about biological applications of this compound derivatives?
- Methodological Answer : Apply the FINER criteria to assess feasibility and novelty:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
